molecular formula C20H21NO2 B5098772 2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide

2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide

Cat. No.: B5098772
M. Wt: 307.4 g/mol
InChI Key: MRQHYIGWVUXPHZ-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide is an organic compound that belongs to the class of cyclopentanones This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a phenyl group, a methyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions using suitable reagents.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the phenyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets in biological systems. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-methylphenyl)alanine
  • 2-methyl-N-(4-methylphenyl)benzenamine
  • 4-(4-methylphenyl)-2-oxo-1-phenylcyclopentane-1-carboxamide

Uniqueness

2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-8-10-17(11-9-14)21-19(23)20(13-12-18(22)15(20)2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQHYIGWVUXPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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